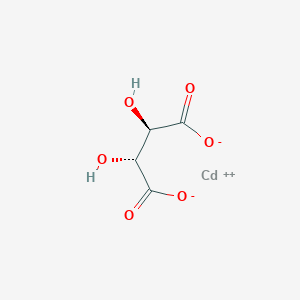

Cadmium (R-(R*,R*))-tartrate

Description

Historical Context and Significance of Chiral Metal-Organic Frameworks and Coordination Polymers

The development of metal-organic frameworks (MOFs) and coordination polymers in the late 1990s marked a new era in materials science. frontiersin.org These materials are prized for their high crystallinity, exceptional porosity, and the ability to tailor their structure and function. nih.govacs.org The incorporation of chirality into these frameworks led to the creation of chiral MOFs (CMOFs), which have garnered significant attention for their potential in specialized applications. nih.govacs.org

The significance of CMOFs lies in their ability to create a chiral microenvironment within their pores, which can be used for:

Asymmetric catalysis: CMOFs can act as highly efficient and reusable catalysts for producing specific enantiomers of a chiral molecule. researchgate.net

Enantioselective separation: The chiral pores of CMOFs can be used to separate racemic mixtures into their constituent enantiomers, a crucial process in the pharmaceutical industry. researchgate.net

Chiral recognition and sensing: CMOFs can be designed to selectively bind to one enantiomer over another, enabling the development of sensitive and selective sensors. nih.govacs.org

The synthesis of CMOFs can be achieved through several strategies, including the use of chiral ligands, spontaneous resolution of achiral components, or post-synthetic modification of existing MOFs. researchgate.netrsc.org

Overview of (R-(R,R))-Tartrate Ligand Versatility in Coordination Polymer Design

The (R-(R,R))-tartrate ligand, derived from the readily available and chiral tartaric acid, is a particularly versatile building block in the design of coordination polymers. arkat-usa.org Its versatility stems from several key features:

Multiple Coordination Sites: The tartrate ligand possesses both carboxylate and hydroxyl groups, which can coordinate to metal ions in various ways. This allows for the formation of a wide range of coordination modes, from simple chelation to complex bridging that can extend into two or three-dimensional networks. nih.govresearchgate.net

Chirality: The inherent C2-symmetry of the tartrate ligand provides a straightforward way to introduce chirality into the resulting coordination polymer. arkat-usa.org

Structural Flexibility: The conformation of the tartrate ligand can be influenced by factors such as the choice of metal ion and the presence of other ligands or solvent molecules, leading to a diversity of crystal structures.

A study on the crystallization of Mn(II) and Cd(II) complexes in the presence of both tartrate and nicotinamide (B372718) ligands highlighted the coordination preferences of different metal ions. researchgate.net In the case of Cd(II), the nicotinamide ligand was favored over the tartrate, demonstrating the subtle interplay of factors that govern the final structure of the coordination polymer. researchgate.net

Scope and Research Significance of Cadmium (R-(R,R))-tartrate within Contemporary Coordination Science

The study of cadmium (R-(R,R))-tartrate contributes to the fundamental understanding of how chiral ligands direct the formation of extended structures. Research in this area is significant for several reasons:

Structural Elucidation: Investigating the crystal structures of cadmium (R-(R,R))-tartrate complexes provides valuable insights into the principles of crystal engineering and supramolecular assembly.

Probing Structure-Property Relationships: By systematically varying reaction conditions and introducing other ligands, researchers can explore how the structure of the coordination polymer influences its properties, such as luminescence or catalytic activity.

Potential Applications: While still in the exploratory phase, the unique structural features of cadmium (R-(R,R))-tartrate suggest potential applications in areas such as nonlinear optics, ferroelectricity, and as precursors for novel materials. For instance, some cadmium-based MOFs have shown promise as catalysts for CO2 fixation. mdpi.com

The continued investigation of cadmium (R-(R,R))-tartrate and related systems is crucial for advancing the design of functional chiral materials with tailored properties.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34100-40-8 |

|---|---|

Molecular Formula |

C4H4CdO6 |

Molecular Weight |

260.48 g/mol |

IUPAC Name |

cadmium(2+);(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

InChI Key |

GPZWFVHFXGHERV-ZVGUSBNCSA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium R R*,r* Tartrate Complexes

Hydrothermal Synthesis Approaches for Cadmium (R-(R,R))-tartrate

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. While specific literature on the hydrothermal synthesis of cadmium (R-(R,R))-tartrate is sparse, the principles of this method as applied to other cadmium compounds provide insight into the critical process variables. This technique is known for yielding high-quality, crystalline nanoparticles. researchgate.net

The formation of cadmium-based coordination polymers and nanocrystals via hydrothermal methods is highly sensitive to the reaction environment. Key parameters such as temperature, pressure, and pH are crucial in directing the reaction pathway and influencing the final product's characteristics.

Temperature and Time: Reaction temperature and duration significantly affect the crystallinity and size of the resulting particles. For instance, in the synthesis of CdO nanoparticles, increasing the reaction temperature leads to a gradual increase in particle size and enhanced crystal structure. espublisher.com Similarly, studies on cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanocrystals show that reaction time and temperature influence mean crystal size. researchgate.netnih.govumich.edu For the synthesis of ultralong cadmium phosphate (B84403) hydroxide (B78521) nanowires, a specific condition of 180 °C for 24 hours was found to be optimal. nih.gov High temperatures can accelerate particle growth and improve the photoluminescence quantum yield of the resulting crystals. researchgate.net

Pressure: Pressure is an intrinsic parameter in hydrothermal synthesis, governed by the temperature and the degree of filling of the autoclave reactor. It influences the solubility of precursors and the kinetics of crystal growth. The phase transformations of materials like CdS are dependent on both high temperature and high pressure, which can determine the stability of different crystalline phases. rsc.org

pH: The pH of the reaction medium is a critical factor that can alter the morphology, size, and even the fundamental structure of the synthesized cadmium compounds. For CdSe nanocrystals, an increase in pH was found to decrease the mean nanocrystal size. umich.edu In the synthesis of CdS thin films, pH plays a vital role in the material's structural and optical properties. jchemlett.com The effect is often linked to the availability and speciation of cadmium ions in the solution; at lower pH, competition from hydrogen ions can reduce cadmium accumulation on surfaces. nih.gov This control over cadmium availability is essential for directing the formation of specific complex structures.

The choice of solvent is a determining factor in the crystallization of coordination complexes, influencing ligand selectivity and the final structure. In mixed-solvent systems, the polarity and coordinating ability of each solvent component can be leveraged to guide the assembly of the desired product.

A study on the crystallization of Cd(II) complexes in a water-methanol system demonstrated significant solvent influence. researchgate.net When attempting to crystallize a Cd(II)-nicotinamide-tartrate complex, the neutral nicotinamide (B372718) ligand was preferentially coordinated over the anionic tartrate. This ligand selectivity was attributed to the choice of the water-methanol solvent mixture and the use of a tartrate salt as a precursor. researchgate.net This highlights how the solvent environment can dictate which potential ligands are incorporated into the final crystalline framework.

Gel Growth Techniques for Single Crystal Fabrication of Cadmium (R-(R,R))-tartrate

The gel growth technique is a powerful method for producing high-quality single crystals of materials that are sparingly soluble in water, such as cadmium tartrate. osti.govresearchgate.net This method relies on the slow, controlled diffusion of reactants through a hydrogel matrix, typically silica (B1680970), which minimizes convection and allows for the formation of well-ordered, large single crystals. espublisher.comosti.gov The gel acts as a three-dimensional crucible, supporting the growing crystal without imposing significant mechanical stress. osti.gov

The success of the gel growth method hinges on the careful optimization of several parameters to control nucleation density and crystal quality.

| Growth Parameter | Optimized Value/Condition | Rationale | Source |

| Growth Medium | Silica Hydrogel | Provides a stable, non-convective environment for slow diffusion and reaction. | osti.govresearchgate.net |

| Gel pH | 4.5 | Optimized to control the gelation time and the subsequent reaction rate. | osti.gov |

| Reactants | 1 M Cadmium Nitrate (B79036) & 1 M Levo-Tartaric Acid | Concentrations used to achieve supersaturation within the gel. | osti.gov |

| Gel Setting | Glass test tubes (15 cm length, 2.5 cm diameter) | Container dimensions for establishing the diffusion pathway. | osti.gov |

The process involves preparing a silica hydrogel by mixing sodium metasilicate (B1246114) with an acid, in this case, levo-tartaric acid, to a specific pH. osti.gov After the gel sets, a solution of a soluble cadmium salt, such as cadmium nitrate, is carefully layered on top. osti.gov

The single diffusion method is a common approach in gel growth for crystallizing cadmium tartrate. osti.gov In this technique, one of the reactants (tartaric acid) is incorporated into the gel matrix itself, while the other reactant (cadmium nitrate solution) is poured on top as a supernatant solution. osti.gov

The cadmium ions from the supernatant slowly diffuse into the gel. As they travel through the gel's pores, they encounter the tartrate ions, leading to a slow chemical reaction. This controlled rate prevents rapid, widespread precipitation and instead promotes the growth of a limited number of nuclei into larger, well-defined single crystals. espublisher.comosti.gov This method has been successfully employed to grow yellowish, dendrite-type crystals of cadmium levo-tartrate. osti.gov

Controlled Precipitation-Based Synthesis Routes

Controlled precipitation is a versatile strategy for synthesizing coordination polymers and nanomaterials by carefully managing the conditions under which a sparingly soluble product is formed from a solution. A key technique in this category is solvent-induced precipitation. This method was used to rapidly produce uniform nanofibers of a cadmium infinite coordination polymer (Cd-ICP). nih.gov The process involves creating a solution of the precursors (a bi-carboxylic acid linker and a cadmium salt) and then inducing precipitation by introducing a different solvent, which changes the solubility dynamics and leads to the formation of solid, fibrous structures. nih.gov The resulting nanofibers can be calcined to produce cadmium oxide, demonstrating the utility of the precipitated polymer as a precursor. nih.gov

Another relevant approach is mechanochemical synthesis, a solvent-free, solid-state method. In this technique, reactants are milled together in a high-energy ball mill. nih.gov The mechanical energy initiates a solid-state precipitation reaction. This route has been used to synthesize cadmium sulfide (CdS) nanoparticles from precursors like cadmium acetate (B1210297) and sodium sulfide in very short processing times. nih.gov This demonstrates a rapid and sustainable precipitation-based route for producing cadmium-containing nanomaterials.

Strategies for Polymorphism Control in Cadmium (R-(R,R))-tartrate Crystallization**

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect to control during the crystallization of Cadmium (R-(R,R))-tartrate as different polymorphs can exhibit distinct physical and chemical properties. The control over the crystallization of specific polymorphs is influenced by a variety of thermodynamic and kinetic factors.

Several strategies can be employed to direct the crystallization towards a desired polymorphic form of Cadmium (R-(R,R))-tartrate. These strategies are generally applicable to the crystallization of various compounds and can be adapted for the specific case of cadmium tartrate. rsc.org

Key Controlling Factors:

Supersaturation: The level of supersaturation is a primary driver for nucleation and crystal growth. By carefully controlling the rate of addition of reactants or the rate of solvent evaporation, the supersaturation can be maintained at a level that favors the nucleation and growth of a specific polymorph. rsc.org

pH: The pH of the crystallization medium can significantly influence the speciation of the tartrate ion and the coordination environment of the cadmium ion, thereby directing the formation of a particular crystal structure. Adjusting the pH of the gel or the reactant solutions is a key parameter in the gel diffusion method.

Temperature: Temperature affects both the solubility of the compound and the kinetics of nucleation and growth. Different polymorphs often have different stability ranges at various temperatures. Therefore, controlling the crystallization temperature is a crucial tool for polymorphic control. rsc.org

Stirring Rate: In solution crystallization, the stirring rate influences the mass transfer of solutes and can affect the local supersaturation at the crystal surface, potentially favoring one polymorph over another. rsc.org

Additives: The presence of impurities or specifically added molecules can inhibit or promote the growth of certain crystal faces, thereby influencing the resulting polymorph. Additives can be other ions, solvents, or molecules that interact with the crystal surface. rsc.org

Crystallization Methods for Polymorph Selection:

Cooling Crystallization: This method involves dissolving the solute at a high temperature and then slowly cooling the solution to induce crystallization. The cooling rate can be controlled to target a specific polymorph.

Reactive Crystallization: This is the principle behind the gel diffusion technique, where the product is formed in situ through a chemical reaction. The mixing rate of the reactants is a key parameter to control polymorphism in this method. rsc.org

Anti-solvent Crystallization: In this technique, a solvent in which the compound is poorly soluble (an anti-solvent) is added to a solution of the compound, reducing its solubility and inducing crystallization. The rate of addition of the anti-solvent is a critical factor for controlling the polymorphic outcome. rsc.org

By systematically optimizing these parameters and choosing the appropriate crystallization method, it is possible to selectively crystallize a desired polymorph of Cadmium (R-(R,R))-tartrate.

Data Tables

Table 1: Experimental Conditions for Cadmium Tartrate Crystal Growth by Gel Diffusion

| Parameter | Optimized Condition | Observed Outcome | Reference |

| Growth Technique | Single Diffusion Gel Method | Prismatic and dendritic crystals | |

| pH of Gel | Varied to find optimum | Control over crystal morphology | |

| Reactant Concentration | Optimized for controlled growth | Formation of single crystals | |

| Gel Setting Time | Adjusted for optimal diffusion | Influences crystal quality | |

| Aging Time | Varied | Affects crystal size and perfection |

Table 2: General Strategies for Polymorphism Control

| Controlling Factor | Mechanism | Application in Cadmium (R-(R,R))-tartrate Crystallization | Reference |

| Supersaturation | Affects nucleation and growth kinetics | Controlled by reactant concentration and diffusion rate in gel method | rsc.org |

| pH | Influences ionic species and coordination | Adjusting pH of the silica gel and reactant solutions | rsc.org |

| Temperature | Affects solubility and kinetic stability of polymorphs | Maintaining a constant temperature during crystallization | rsc.org |

| Additives | Inhibit or promote growth of specific crystal faces | Introduction of specific ions or solvents to the crystallization medium | rsc.org |

| Crystallization Method | Different methods provide different kinetic pathways | Choice between gel diffusion, slow evaporation, or reactive crystallization | rsc.org |

Advanced Structural Elucidation of Cadmium R R*,r* Tartrate Architectures

Single Crystal X-ray Diffraction Analysis of Cadmium (R-(R,R))-tartrate Complexes**

The fundamental building block of a crystal is the unit cell, which is characterized by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). uni-siegen.de These parameters, along with the crystal's inherent symmetry operations, define the crystal system and space group. univ-rennes1.fr For instance, a study on calcium cadmium tartrate crystals revealed an orthorhombic crystal lattice. In a different context, the analysis of tricadmium (B15196845) orthophosphate identified a monoclinic system with the space group P21/n. nih.gov The determination of the space group is a critical step that relies on the examination of systematic absences in the diffraction data. univ-rennes1.fr

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| [Cd(L)(dipy-1)]·2DMF | 1D-CP | - | - | - | - | - | - | - |

| [Cd(L)(dipy-1)]·DMF | 2D-CP | - | - | - | - | - | - | - |

| [Cd2(L)2(dipy-2)(DMF)2] | 2D-CP | - | - | - | - | - | - | - |

| [Cd(HL)(CH3COO)(dabco)] | Linear | - | - | - | - | - | - | - |

| [Cd(L)(ur)2]·(H2L) | Linear | - | - | - | - | - | - | - |

| Tricadmium orthophosphate | Monoclinic | P21/n | 9.1861 | 10.3349 | 21.689 | 90 | 99.575 | 90 |

| Calcium Cadmium Tartrate | Orthorhombic | - | - | - | - | - | - | - |

Elucidation of Molecular Conformation and Absolute Configuration of Metal Centers

Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional arrangement of atoms within a molecule, known as its conformation. univ-rennes1.frrsc.org This includes the determination of bond lengths, bond angles, and torsion angles, which collectively define the shape of the molecule. Furthermore, for chiral molecules such as (R-(R,R))-tartrate, SC-XRD can establish the absolute configuration of the stereogenic centers, confirming the spatial arrangement of the substituents. This is crucial for understanding the stereospecific interactions within the crystal lattice. nih.gov

The coordination environment of the cadmium(II) ion is a key feature of these complexes. Cadmium(II) is known to exhibit a variety of coordination numbers and geometries, largely influenced by the nature of the ligands and the packing forces within the crystal. Common coordination polyhedra observed for cadmium(II) include octahedral and pentagonal-bipyramidal geometries. univ-rennes1.frrsc.org For instance, in certain cadmium coordination polymers, the Cd(II) centers are six-coordinate, adopting a pseudo-octahedral geometry. nih.gov The coordination number, which is the number of ligand atoms directly bonded to the central metal ion, and the specific geometry of the coordination polyhedron are determined by analyzing the bond distances and angles between the cadmium ion and the coordinating atoms of the tartrate and any other co-ligands present. nih.gov

Polymeric and Supramolecular Architecture Analysis

The ability of the tartrate ligand, with its multiple coordination sites, to bridge between cadmium centers leads to the formation of coordination polymers. These are extended structures where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. univ-rennes1.frrsc.orgresearchgate.netresearchgate.net The dimensionality and topology of these networks are influenced by factors such as the coordination preferences of the cadmium ion, the stereochemistry of the tartrate ligand, and the presence of any ancillary ligands. rsc.org

The self-assembly of cadmium ions and tartrate ligands can result in a variety of polymeric architectures. univ-rennes1.frrsc.orgresearchgate.netresearchgate.net

One-dimensional (1D) networks often consist of linear or zigzag chains of alternating cadmium ions and tartrate ligands.

Two-dimensional (2D) networks can form layered structures, where the 1D chains are further linked together within a plane. For example, the use of a rigid ligand like 4,4'-dipyridyl can promote the formation of "honeycomb" 2D coordination polymers. rsc.org

Three-dimensional (3D) networks represent the most complex architectures, where the 2D layers are interconnected to form a robust framework. An example of a complex 3D network is the twofold interpenetration of an 8(2)10-a net observed in a cadmium(II)-terephthalate polymer. nih.gov

Diverse Bridging Modes of the (R-(R,R))-tartrate Ligand (e.g., µ4,κ6-mode, µ4,κ5-mode, µ5,κ6-mode, η6, μ4-mode)**

The (R-(R,R))-tartrate ligand exhibits remarkable versatility in how it connects to metal centers, leading to a variety of complex and open-framework structures. The notation used to describe these connections, such as µ (mu) and κ (kappa), details the ligand's bridging capacity and denticity. µn indicates that the ligand bridges 'n' metal centers, while κm specifies that 'm' atoms of the ligand are coordinated to the metal centers.

In a series of hydrothermally synthesized cadmium tartrate coordination polymers, several distinct bridging modes have been identified. For instance, in the compound {[Cd3(C4H4O6)3(H2O)]·H2O}n, the tartrate ligands adopt both µ4,κ6- and µ4,κ5-modes of coordination. rsc.org This means that in this single structure, some tartrate ligands bridge four cadmium centers using six of their atoms, while others also bridge four centers but use only five of their available donor atoms.

Another complex, {[Cd3(C4H3O6)2(H2O)2]·5.5H2O}n, which features a rare tartrate trianion, showcases a µ5,κ6-mode. rsc.org Here, each tartrate ligand impressively links five distinct cadmium ions, utilizing six of its coordination sites. A third framework, {[Cd2(C4H4O6)2(H2O)]·3H2O}n, is constructed from dimers of cadmium atoms linked by tartrate ligands exhibiting µ4,κ6- and µ3,κ5-modes. rsc.org The ability of the tartrate ligand to adopt these varied coordination environments is a key factor in the structural diversity observed in cadmium-tartrate systems. rsc.org

Table 1: Observed Bridging Modes in Cadmium Tartrate Compounds

| Compound Formula | Tartrate Ligand Bridging Mode(s) | Source |

| {[Cd3(C4H4O6)3(H2O)]·H2O}n | µ4,κ6-mode and µ4,κ5-mode | rsc.org |

| {[Cd3(C4H3O6)2(H2O)2]·5.5H2O}n | µ5,κ6-mode | rsc.org |

| {[Cd2(C4H4O6)2(H2O)]·3H2O}n | µ4,κ6-mode and µ3,κ5-mode | rsc.org |

Topological Analysis of Coordination Networks (e.g., (4,4)-connected, (6,3)-connected, 4-nodal nets, uninodal nets)

Topological analysis simplifies complex coordination networks into a set of nodes (metal ions or clusters) and linkers (organic ligands) to understand their underlying connectivity and architecture. This approach reveals that different cadmium tartrate frameworks possess distinct and often unique topologies.

For example, the structure of {[Cd3(C4H4O6)3(H2O)]·H2O}n can be described as a uninodal net, specifically an 8-connected net with a Schläfli symbol of {3⁶·4¹²·5¹⁰}. rsc.org This indicates that each cadmium-based node is connected to eight other nodes.

In contrast, the network of {[Cd3(C4H3O6)2(H2O)2]·5.5H2O}n is a (6,3)-connected net, meaning it contains two types of nodes, one connected to six other nodes and one connected to three. rsc.org Its Schläfli symbol is (4·6²)₂(4²·6¹⁰·8³). rsc.org

A more complex topology is seen in {[Cd2(C4H4O6)2(H2O)]·3H2O}n, which is classified as a 4-nodal net. rsc.org This signifies that there are four distinct types of nodes within the structure, described as 3,3,4,4-connected with a Schläfli symbol of {4·8²}{4·8⁴·10}. rsc.org The fact that none of these compounds are topologically related, despite being synthesized under similar conditions, highlights the flexibility of the tartrate ligand in forming diverse coordination polymers. rsc.org

Table 2: Topological Features of Cadmium Tartrate Coordination Networks

| Compound Formula | Network Type | Connectivity | Schläfli Symbol | Source |

| {[Cd3(C4H4O6)3(H2O)]·H2O}n | Uninodal net | 8-connected | {3⁶·4¹²·5¹⁰} | rsc.org |

| {[Cd3(C4H3O6)2(H2O)2]·5.5H2O}n | Binodal net | (6,3)-connected | (4·6²)₂(4²·6¹⁰·8³) | rsc.org |

| {[Cd2(C4H4O6)2(H2O)]·3H2O}n | 4-nodal net | 3,3,4,4-connected | {4·8²}{4·8⁴·10} | rsc.org |

Role of Coordinated and Lattice Water Molecules in Structural Stability and Porosity

In several known cadmium tartrate frameworks, the asymmetric unit contains both coordinated water molecules, directly bonded to the Cd(II) ions, and free or lattice water molecules. rsc.orgasianpubs.org These water molecules establish extensive hydrogen-bonding networks. researchgate.netmdpi.com These hydrogen bonds link different components of the framework—such as the cadmium centers and tartrate ligands—and connect adjacent polymeric chains, thereby reinforcing the entire three-dimensional supramolecular architecture. researchgate.net

The structural analysis of compounds like {[Cd3(C4H4O6)3(H2O)]·H2O}n and {[Cd2(C4H4O6)2(H2O)]·3H2O}n reveals that they possess 3D open frameworks filled with these water molecules. rsc.org The presence of these guest water molecules within the pores contributes significantly to the stability of the open structure. Thermogravimetric analysis shows that these water molecules can be removed at temperatures lower than the onset of framework decomposition, a process that can lead to structural transformations. rsc.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of crystalline materials like Cadmium (R-(R,R))-tartrate. frontiersin.org It is fundamentally used to identify the crystalline phase of a synthesized product and to assess its purity. nih.gov

The technique operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the parallel planes of atoms in a crystal lattice. Each crystalline solid produces a unique diffraction pattern, characterized by a specific series of diffraction peaks at particular angles (2θ) and with distinct intensities. frontiersin.org This pattern serves as a "fingerprint" for the material, allowing for its unambiguous identification. frontiersin.org

In the context of Cadmium (R-(R,R))-tartrate, PXRD is crucial for confirming that a synthesis has successfully produced the desired coordination polymer. This is typically achieved by comparing the experimentally measured PXRD pattern with a pattern simulated from single-crystal X-ray diffraction (SCXRD) data. nih.gov A match between the experimental and simulated patterns confirms the phase identity and indicates a high degree of crystalline purity. nih.govrsc.org Furthermore, PXRD can detect the presence of crystalline impurities or by-products, as they would generate their own characteristic diffraction peaks in the pattern. iosrjournals.org It can also distinguish between different polymorphic forms or phases of cadmium tartrate, such as identifying both orthorhombic and monoclinic phases in a mixed sample. iosrjournals.org

Scanning Electron Microscopy (SEM) for Detailed Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain detailed information about the surface topography and morphology of solid materials. For Cadmium (R-(R,R))-tartrate, SEM provides high-resolution images that reveal the size, shape, and texture of the crystals or particles.

In an SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons from the surface. These electrons are collected by a detector to form an image that maps the surface features of the material. This method can be used to visualize the distinct crystal habits of the synthesized product, such as whether it has formed as parallelepipeds, needles, or irregular aggregates. researchgate.net

The images generated by SEM are critical for understanding the material's microstructure, including its particle size distribution and surface porosity. For instance, SEM can reveal if the material consists of well-defined, individual crystals or if it is composed of agglomerated smaller particles. researchgate.net This morphological information is complementary to the structural data obtained from diffraction techniques and is valuable for quality control and for understanding the physical properties of the bulk material.

Spectroscopic Characterization and Electronic Structure of Cadmium R R*,r* Tartrate

Circular Dichroism (CD) Spectroscopy

Assessment of Ligand-Induced Chirality in Cadmium (R-(R,R))-tartrate Complexes

The tartrate ligand in Cadmium (R-(R,R))-tartrate is inherently chiral. This chirality can be transferred to the coordination environment of the cadmium(II) ion. When the chiral (R-(R,R))-tartrate ligand coordinates to the cadmium center, it can compel the surrounding atoms to adopt a specific, non-superimposable three-dimensional arrangement. This phenomenon is known as ligand-induced chirality.

In many metal complexes, the coordination polyhedron around the metal ion can possess its own chirality, often described as a left-handed (Λ) or right-handed (Δ) twist. rsc.org The presence of an enantiopure ligand like (R-(R,R))-tartrate can diastereoselectively favor the formation of one configuration (e.g., Λ or Δ) over the other. rsc.org Studies on related systems, such as cadmium complexes with other chiral ligands, demonstrate that the interaction between the ligand and the metal's d-orbitals leads to a dissymmetric electronic environment, which is the basis for the induced chirality. rsc.orgnih.gov The specific conformation and binding mode of the tartrate ligand—whether it acts as a bidentate or bridging ligand—are crucial in determining the final geometry and chirality of the resulting cadmium complex.

Chiroptical Properties in Solid-State and Solution Phases

The chirality induced in Cadmium (R-(R,R))-tartrate gives rise to distinct chiroptical properties, which are primarily studied using Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon that only occurs in chiral molecules.

The CD spectra of these complexes provide valuable information about the electronic transitions within the chiral structure. In solution, the complex may exist in equilibrium between different conformations or diastereomers, leading to CD spectra that represent an average of these species. rsc.org The solvent can also influence these equilibria and, consequently, the observed CD signals. rsc.org

In the solid state, the molecules are locked into a specific conformation within the crystal lattice. Therefore, the solid-state CD spectrum provides information about the intrinsic chiroptical properties of that single conformation. Comparing the solution and solid-state CD spectra can reveal insights into the conformational flexibility of the complex and the extent of diastereoselectivity achieved during crystallization. rsc.org For instance, a significant difference between the two might suggest that crystallization selectively isolates one of a pair of diastereomers from the solution.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For Cadmium (R-(R,R))-tartrate, XPS analysis would confirm the presence of cadmium (Cd), oxygen (O), and carbon (C).

The binding energies of the core electrons are characteristic of each element. More importantly, shifts in these binding energies provide information about the oxidation state and local chemical environment of the atom. For cadmium, the Cd 3d peaks are analyzed. The position of the Cd 3d₅/₂ peak is indicative of the Cd²⁺ oxidation state. thermofisher.comresearchgate.net Similarly, the O 1s spectrum can be deconvoluted to distinguish between oxygen atoms in different environments, such as the carboxylate groups (COO⁻) and hydroxyl groups (-OH) of the tartrate ligand. The C 1s spectrum can also differentiate between carbon atoms in the hydrocarbon backbone, those bonded to hydroxyl groups, and those in the carboxylate function. While absolute binding energies can vary slightly, the chemical shifts observed are key to confirming the structure. nih.gov

Table 1: Representative XPS Binding Energies for Cadmium Tartrate

| Element | Orbital | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Cadmium | Cd 3d₅/₂ | ~405.0 - 406.0 | Confirms presence of Cd and its +2 oxidation state. thermofisher.com |

| Oxygen | O 1s | ~531.0 - 534.0 | Identifies oxygen in carboxylate (C=O, C-O) and hydroxyl (C-OH) groups. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful technique for obtaining a "vibrational fingerprint" of a molecule, providing detailed information about its structure and the nature of its chemical bonds. The Raman spectrum of Cadmium (R-(R,R))-tartrate would be characterized by specific vibrational modes of the tartrate ligand and the cadmium-oxygen coordination bonds.

Key features in the spectrum would include:

Carboxylate (COO⁻) Vibrations : The symmetric and asymmetric stretching vibrations of the carboxylate groups are prominent. The coordination to the cadmium ion influences the frequencies of these bands compared to the free tartrate ion.

C-O and O-H Vibrations : Stretching and bending modes associated with the hydroxyl groups of the tartrate ligand would be visible.

Cd-O Vibrations : In the low-frequency region of the spectrum (typically below 400 cm⁻¹), peaks corresponding to the stretching vibrations of the cadmium-oxygen bonds would appear. researchgate.net The position and number of these peaks can give clues about the coordination geometry around the cadmium ion. aps.org

These spectral features collectively allow for the confirmation of the compound's identity and provide insight into the metal-ligand binding. nih.govnii.ac.jp

Table 2: Expected Raman Vibrational Modes for Cadmium Tartrate

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3200 - 3500 | Hydroxyl group stretching |

| νₐₛ(COO⁻) | 1580 - 1650 | Asymmetric carboxylate stretching |

| νₛ(COO⁻) | 1380 - 1450 | Symmetric carboxylate stretching |

| ν(C-O) | 1050 - 1150 | Hydroxyl C-O stretching |

X-ray Absorption Spectroscopy (XAS) for Cadmium Speciation and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for probing the local geometric and/or electronic structure around a specific element. For Cadmium (R-(R,R))-tartrate, XAS at the cadmium K-edge or L-edge can provide precise information about the cadmium speciation and its immediate coordination environment.

The technique is divided into two regions:

XANES (X-ray Absorption Near Edge Structure) : The shape and position of the absorption edge are sensitive to the oxidation state (confirming Cd²⁺) and the coordination geometry (e.g., tetrahedral vs. octahedral) of the cadmium atom. nih.gov

EXAFS (Extended X-ray Absorption Fine Structure) : Analysis of the oscillations past the absorption edge provides quantitative information about the local atomic environment. bohrium.com EXAFS can determine the type of neighboring atoms (oxygen, in this case), the number of these neighbors (the coordination number), and the precise Cd-O interatomic distances (bond lengths). nih.gov This data is crucial for building an accurate model of the coordination sphere around the cadmium ion in both solid and non-crystalline (e.g., solution) samples.

Coordination Chemistry and Ligand Interactions in Cadmium R R*,r* Tartrate Systems

Chelation Behavior of the (R-(R,R))-tartrate Anion with Cadmium(II)

The tartrate anion, with its carboxylate and hydroxyl groups, exhibits a strong chelating affinity for the cadmium(II) ion. nih.gov The Cd(II) ion is typically chelated by two pairs of carboxylate and hydroxyl oxygen atoms from two separate tartrate anions. nih.gov This chelation is a key factor in the formation of stable cadmium-tartrate complexes. The coordination environment of cadmium in these complexes is often highly distorted. nih.gov

In addition to chelation, the tartrate ligand's carboxylate groups can also bridge between cadmium centers, leading to the formation of polymeric networks. nih.gov This dual chelating and bridging capability contributes to the structural diversity of cadmium tartrate compounds. For instance, a three-dimensional network structure has been reported where each Cd(II) ion is chelated by two tartrate anions and further linked to two other tartrate ligands. nih.gov

Influence of Metal-to-Ligand Ratio on Complex Stoichiometry and Structure

The stoichiometry and structure of cadmium tartrate complexes are significantly influenced by the metal-to-ligand ratio during synthesis. By varying this ratio, different coordination polymers with distinct network topologies can be obtained. rsc.org For example, hydrothermal synthesis has yielded several cadmium tartrate complexes with varying Cd:tartrate ratios, resulting in different three-dimensional open frameworks. rsc.org

A study on the spectrophotometric determination of cadmium(II) ions using a bis-thiosemicarbazone ligand demonstrated a metal-to-ligand stoichiometry of 2:1. nih.gov The mole-ratio method is a common technique used to determine the stoichiometry of such complexes, where the concentration of one component is held constant while the other is varied. libretexts.org

The versatility of the tartrate ligand allows for the formation of complexes with different connectivity and dimensionality based on the reaction conditions, including the metal-to-ligand ratio. rsc.org

pH-Dependent Complexation Equilibria of Cadmium(II) with Tartrate

The complexation of cadmium(II) with tartrate is a pH-dependent process. The speciation of the tartrate ligand (H₂T, HT⁻, T²⁻) varies with pH, which in turn affects the nature of the resulting cadmium-tartrate complexes.

Studies have shown that the formation of cadmium-tartrate complexes is favored in more alkaline conditions. The extraction of cadmium using certain extractants is shifted to a more alkaline pH range in the presence of tartrate ions, indicating the formation of stable cadmium-tartrate complexes. iut.ac.ir

The pH of the reaction medium can also influence the structure of the resulting complexes. For instance, in the presence of other ligands, pH changes can dictate whether a tartrate or another ligand coordinates to the cadmium(II) ion. nih.gov At a pH of 9, a Cd(II) complex with a carbonate ligand (derived from atmospheric CO₂) was formed, whereas at a pH of 7, a different complex without the carbonate was obtained. nih.gov This highlights the critical role of pH in controlling the complexation equilibria in these systems.

Heterometallic Cadmium (R-(R,R))-tartrate Complexes

Heterometallic complexes containing cadmium and at least one other metal ion bridged by tartrate ligands represent a growing area of research. These mixed-metal systems can exhibit unique structural features and properties compared to their homometallic counterparts. rsc.org

The synthesis of heterometallic cadmium tartrate complexes can be achieved through one-pot reactions containing different metal precursors or by post-synthetic modification of a pre-formed monometallic framework. rsc.orgcsic.es The choice of synthetic strategy can influence the final structure and the distribution of the metal ions within the framework. csic.es

For example, a study on ligand selectivity in a water-methanol system involving Mn(II) and Cd(II) with tartrate and nicotinamide (B372718) showed that the resulting complex depends on the metal ion. researchgate.net While Mn(II) preferentially formed a tartrate complex, Cd(II) favored coordination with nicotinamide. researchgate.net This indicates that the identity of the second metal can significantly influence the coordination environment and the final product in heterometallic systems.

In heterometallic systems, the coordination environment of each metal ion can be distinct. The presence of a second metal can lead to different coordination numbers, geometries, and ligand binding modes compared to the homometallic cadmium tartrate system.

A comparative study involving Mn(II) and Cd(II) in the presence of both tartrate and nicotinamide ligands revealed that Mn(II) forms a neutral tartrate hydrate (B1144303) complex, while Cd(II) forms an ionic nicotinamide chloride complex. researchgate.net This demonstrates a clear selectivity in ligand coordination based on the metal ion. Such differences in coordination environments can be attributed to factors like ionic radius, preferred coordination geometry, and the hardness or softness of the metal ions.

Role of Tartrate in Masking or Separation Processes of Cadmium(II) Ions

The ability of tartrate to form stable complexes with cadmium(II) ions is utilized in analytical chemistry for masking and separation purposes. acs.org

Masking Agent: Tartrate can be used as a masking agent to prevent the interference of certain metal ions in complexometric titrations. For instance, in the photometric titration of lead, tartrate is added to prevent the precipitation of lead hydroxide (B78521). rsc.org While tartrate can form stable complexes with cadmium, its effectiveness as a masking agent for cadmium in the presence of other strongly complexing agents like EDTA may be limited. In some cases, the formation of cadmium-tartrate complexes is not sufficient to prevent its reaction with stronger chelators. rsc.org

Separation Processes: The formation of cadmium-tartrate complexes can be exploited in the separation of cadmium from other metal ions. The difference in stability of the tartrate complexes of various metals can be used to achieve selective separation. For example, the presence of tartrate ions has been shown to affect the separation behavior of zinc and cadmium in solvent extraction systems. iut.ac.ir The extraction curve for cadmium shifts to a more alkaline pH in the presence of tartrate, which can be used to enhance the separation from zinc. iut.ac.ir

Furthermore, a method for the qualitative analysis of cadmium involves the use of alkaline tartrate complexes to separate cadmium from interfering ions like copper. acs.org

Chirality and Stereochemical Aspects of Cadmium R R*,r* Tartrate Complexes

Origin of Chirality in Cadmium (R-(R,R))-tartrate Structures and Networks

The fundamental origin of chirality in Cadmium (R-(R,R))-tartrate complexes is the tartrate ligand itself. The notation (R-(R,R)) specifies the use of the enantiomerically pure form of tartaric acid, which possesses two chiral centers with the (R,R) configuration. This intrinsic molecular chirality of the ligand is the primary building block that dictates the handedness of the resulting metal-organic structures. mdpi.comresearchgate.net

When the cadmium(II) ions coordinate with the (R,R)-tartrate ligands, the chirality is transferred from the molecular level to the supramolecular or network level. rsc.org This results in the formation of crystalline solids that lack inversion symmetry and crystallize in chiral space groups. For instance, related cadmium tartrate complexes have been shown to crystallize in chiral structures. rsc.orgnih.gov The coordination of the cadmium ion with the carboxylate and hydroxyl groups of the tartrate ligand creates a fixed, three-dimensional chiral environment. This process is a key strategy in the design of chiral metal-organic frameworks (MOFs), where the use of enantiopure ligands ensures the formation of a homochiral framework. mdpi.comnih.gov

The assembly process can lead to various chiral architectures, such as one-dimensional helical chains or complex three-dimensional networks. rsc.orgrsc.org The precise structure is influenced by factors like the coordination geometry of the cadmium ion and the presence of other molecules, such as water, in the crystal lattice. nih.gov Ultimately, the chirality of Cadmium (R-(R,R))-tartrate is a direct consequence of the chirality of the tartaric acid used in its synthesis, which is then expressed in the ordered arrangement of the atoms in the crystal. mdpi.com

Enantiomeric Purity and Conglomerate Crystallization Phenomena

The compound , Cadmium (R-(R,R))-tartrate, is by definition enantiomerically pure because it is synthesized from a single enantiomer of tartaric acid. However, the phenomenon of conglomerate crystallization is highly relevant to tartrate salts and is crucial for understanding how enantiomers can be separated. nih.govacs.org

A conglomerate is a mechanical mixture of crystals, where each crystal is enantiomerically pure, containing only one of the two enantiomers. nih.govnih.gov When a racemic mixture (an equal mixture of both enantiomers) of a substance is crystallized, it can form either a racemic compound (where both enantiomers are present in a regular arrangement within the same crystal) or a conglomerate. The crystallization of a conglomerate from a racemic solution is known as spontaneous resolution. nih.govacs.org

The most famous example of this is Louis Pasteur's historic separation of sodium ammonium (B1175870) tartrate crystals. nih.govcore.ac.uk By crystallizing a racemic solution of this salt, Pasteur obtained a mixture of physically distinct left-handed and right-handed crystals, which he was able to separate manually. core.ac.uk This phenomenon is relatively rare, with only about 5-10% of all racemates crystallizing as conglomerates. researchgate.net The ability of tartrate salts to form conglomerates is a significant aspect of their chemistry. nih.govacs.org Therefore, if one were to crystallize a racemic mixture of cadmium tartrate, it is possible that it could form a conglomerate, yielding a mixture of Cadmium (R,R)-tartrate and Cadmium (S,S)-tartrate crystals, which could then be separated.

| Crystallization Type | Description | Outcome from Racemic Solution | Example System |

|---|---|---|---|

| Conglomerate | A physical mixture of enantiomerically pure crystals. Each crystal contains only one enantiomer. | Spontaneous resolution into separate (+) and (-) crystals. | Sodium Ammonium Tartrate nih.govcore.ac.uk |

| Racemic Compound | A homogeneous solid phase where both enantiomers are present in equal amounts in an ordered arrangement within the same unit cell. | Formation of a single type of crystal containing both enantiomers. | Most chiral compounds |

| Pseudoracemate (Solid Solution) | A solid phase where the two enantiomers are randomly distributed within the crystal lattice. | Formation of a single type of crystal with random distribution of enantiomers. | Less common |

Chiral Recognition Mechanisms Involving Tartrate-Cadmium Systems

Enantioselective Interactions with Chiral Substrates

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral molecule. Systems based on Cadmium (R-(R,R))-tartrate are inherently chiral and can act as chiral selectors. The well-defined three-dimensional structure, with its specific arrangement of functional groups (carboxylates, hydroxyls) and the cadmium metal center, creates a chiral environment capable of enantioselective interactions. nih.govresearchgate.net

The primary mechanism for this recognition involves the formation of transient diastereomeric complexes between the cadmium tartrate selector and the chiral substrate. These interactions are often driven by a combination of coordination bonds, hydrogen bonding, and steric hindrance. nih.gov Because diastereomers have different physical properties, the complex formed between the (R,R)-tartrate selector and one enantiomer of a substrate will have a different stability and energy compared to the complex formed with the other enantiomer. researchgate.net

This difference in interaction energy is the basis for enantiomeric separation techniques like chiral chromatography. rsc.org A stationary phase made from or incorporating Cadmium (R-(R,R))-tartrate would retain one enantiomer of a racemic mixture more strongly than the other, allowing for their separation. rsc.org The effectiveness of the recognition depends on the degree of complementarity—both steric and electronic—between the chiral selector and the substrate. nih.govbeilstein-journals.org

Supramolecular Assembly and Chiral Sensing Architectures

Individual Cadmium (R-(R,R))-tartrate units can act as building blocks for the self-assembly of larger, highly ordered supramolecular architectures. nih.govnih.gov These assemblies, which can include metal-organic frameworks (MOFs) or coordination polymers, maintain and can even amplify the chirality of the original building block. researchgate.netnih.gov Such structures are of great interest for creating advanced chiral sensing platforms. beilstein-journals.orgresearchgate.net

A chiral sensing architecture based on cadmium tartrate would be designed to produce a measurable signal upon interacting with a chiral analyte. The interaction between the chiral framework and an enantiomer of a target molecule can induce a conformational change or an electronic perturbation in the supramolecular assembly. researchgate.net This change can be detected through various analytical techniques:

The design of these architectures focuses on creating specific recognition sites (e.g., pores or cavities) within the supramolecular structure that are complementary in shape and functionality to the target chiral molecule, thereby maximizing the enantioselectivity of the sensor. researchgate.netbeilstein-journals.org

Advanced Research Applications of Cadmium R R*,r* Tartrate Based Materials

Catalytic Applications in Organic Transformations

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Metal-organic frameworks and coordination polymers, with their high surface areas and tunable active sites, are at the forefront of this research.

Heterogeneous Catalysis by Cadmium (R-(R,R))-tartrate Coordination Polymers

While specific studies detailing the use of Cadmium (R-(R,R))-tartrate coordination polymers as heterogeneous catalysts are not prominent in the current body of scientific literature, the broader class of cadmium-based coordination polymers has demonstrated catalytic activity in various organic transformations. For instance, certain cadmium coordination polymers have been shown to act as recyclable heterogeneous catalysts. The catalytic efficacy of such materials often stems from the presence of accessible metal centers that can function as Lewis acid sites, activating substrates and facilitating bond formation. It is plausible that a coordination polymer constructed from Cadmium (R-(R,R))-tartrate could exhibit catalytic properties, potentially with enantioselective capabilities owing to the chiral nature of the tartrate ligand. However, without specific experimental data, this remains a hypothesis for future investigation.

Investigations into Lewis Acidity and Active Site Characteristics

The catalytic activity of many metal-organic frameworks is intrinsically linked to the presence of Lewis acid sites, which are typically coordinatively unsaturated metal centers. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net Research into MOFs has highlighted that the nature of the metal ion and the coordinating ligands dictates the strength and accessibility of these Lewis acid sites. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net

Currently, there is a lack of specific research focused on the Lewis acidity and active site characteristics of Cadmium (R-(R,R))-tartrate. General studies on cadmium-based MOFs suggest that the Cd(II) centers can serve as Lewis acid sites, promoting various catalytic reactions. nih.gov The coordination environment provided by the tartrate ligand, with its carboxylate and hydroxyl groups, would play a crucial role in modulating the Lewis acidity of the cadmium centers in a hypothetical Cadmium (R-(R,R))-tartrate framework. Further research is required to characterize these properties and evaluate their potential in catalysis.

Photocatalytic Degradation of Organic Pollutants

The photocatalytic degradation of organic pollutants is a promising technology for environmental remediation. nih.gov Various semiconductor materials and metal-organic frameworks have been investigated for their ability to generate reactive oxygen species under light irradiation to break down pollutants. nih.gov Cadmium-based materials, such as cadmium sulfide (B99878) (CdS), are known photocatalysts. nih.gov

While there are no specific reports on the use of Cadmium (R-(R,R))-tartrate for the photocatalytic degradation of organic pollutants, cadmium-based metal-organic frameworks have been explored for this purpose. researchgate.netnih.gov The performance of such materials depends on their ability to absorb light and efficiently separate photogenerated electron-hole pairs. The tartrate ligand in a Cadmium (R-(R,R))-tartrate framework could influence the electronic structure and, consequently, the photocatalytic properties of the material. However, dedicated studies are necessary to confirm and quantify such effects.

Sensor Development and Detection Methodologies

The development of sensitive and selective sensors for various analytes is crucial for environmental monitoring, clinical diagnostics, and industrial process control.

Design of Cadmium (R-(R,R))-tartrate Based Sensors for Specific Analytes

The design of chemical sensors often relies on the specific interaction between a receptor material and the target analyte. While there is extensive research on sensors for the detection of cadmium ions nih.govnih.gov, the use of Cadmium (R-(R,R))-tartrate as a primary component in a sensor for detecting other specific analytes is not a well-documented area of research. In principle, a coordination polymer or MOF based on Cadmium (R-(R,R))-tartrate could be designed to have specific recognition sites for certain molecules, leading to a detectable signal upon binding. The chirality of the tartrate ligand could also be exploited for the development of enantioselective sensors. However, at present, there is a lack of published research demonstrating the practical application of Cadmium (R-(R,R))-tartrate in this context. Recent studies have explored the use of graphene-based sensor arrays to identify different cadmium compounds in solution, indicating a move towards more specific heavy metal detection. mdpi.com

Spectrophotometric and Flow-Injection Determination Methods Utilizing Tartrate as Masking or Complexing Agent for Cadmium(II)

In the analytical determination of cadmium(II) ions, tartrate has found a significant role as a masking or complexing agent in spectrophotometric and flow-injection analysis methods. banglajol.infoniscpr.res.in These techniques are valued for their simplicity, speed, and cost-effectiveness.

In spectrophotometry, a chromogenic reagent forms a colored complex with cadmium(II), and the concentration is determined by measuring the absorbance of light at a specific wavelength. banglajol.inforesearchgate.net However, other metal ions present in the sample can interfere by also forming colored complexes with the reagent. To enhance selectivity, a masking agent is introduced to form a stable, colorless complex with the interfering ions, preventing them from reacting with the chromogenic reagent. Tartrate is frequently employed for this purpose in the determination of cadmium. banglajol.infoniscpr.res.in For instance, in methods using reagents like 4-(o-diazoaminophenylarsonic acid)azobenzene (DAPAB), tartrate can be part of a mixed masking agent to eliminate interference from various cations. niscpr.res.in

Flow-injection analysis (FIA) is an automated method that involves injecting a sample into a continuously flowing carrier stream containing the necessary reagents. researchgate.netmdpi.com The reaction occurs as the sample plug travels towards a detector, often a spectrophotometer. The use of tartrate as a complexing agent in FIA systems for cadmium determination can improve the selectivity and sensitivity of the analysis. By forming a stable complex with cadmium(II), tartrate can facilitate its separation from the sample matrix or prevent interference from other species.

Below is a table summarizing the use of tartrate in analytical methods for cadmium determination.

| Analytical Technique | Role of Tartrate | Reagent Example | Wavelength (nm) | Reference |

| Spectrophotometry | Masking Agent | Alizarin Red S | 422 | banglajol.info |

| Spectrophotometry | Masking Agent | 4-(o-diazoaminophenylarsonic acid)azobenzene (DAPAB) | 520 | niscpr.res.in |

| Flow-Injection Analysis | Complexing Agent | 1-(2-pyridylazo)-2-naphthol (PAN) | 550 |

Adsorption and Separation Technologies Utilizing Porous Frameworks

The development of advanced materials for adsorption and separation technologies is crucial for a range of applications, from environmental remediation to industrial purification processes. Metal-Organic Frameworks (MOFs) have emerged as a significant class of porous materials due to their high surface area, tunable pore size, and chemical functionality. nih.gov Cadmium (R-(R,R))-tartrate has been a subject of research in the creation of such porous frameworks, leveraging the versatile coordination chemistry of the tartrate ligand.

Researchers have successfully synthesized several cadmium tartrate coordination polymers with three-dimensional open frameworks. rsc.org These structures are characterized by channels and cavities filled with water molecules, which can potentially be removed to create accessible pores for the adsorption of other molecules. The formation of these open frameworks demonstrates the potential of cadmium tartrate systems in developing materials for separation and storage. rsc.org

The chirality of the (R-(R,R))-tartrate ligand can also play a significant role in separation technologies. Chiral MOFs are of particular interest for their potential in enantioselective separation, a critical process in the pharmaceutical and fine chemical industries. nih.gov While specific studies on the separation of enantiomers using Cadmium (R-(R,R))-tartrate frameworks are not extensively documented, the inherent chirality of the building block makes it a promising candidate for such applications. The selective adsorption of molecules is often dependent on the specific interactions between the guest molecule and the framework, where a chiral environment can lead to differential binding of enantiomers.

The table below summarizes the structural characteristics of synthesized cadmium tartrate frameworks, which are pertinent to their potential application in adsorption and separation technologies.

| Compound/Framework | Crystal System | Space Group | Key Structural Features | Potential Application |

| {[Cd₃(C₄H₄O₆)₃(H₂O)]·H₂O}n | Orthorhombic | P2₁2₁2₁ | 3D open framework with helical chains. asianpubs.org | Chiral separation, gas adsorption |

| {[Cd₃(C₄H₃O₆)₂(H₂O)₂]·5.5H₂O}n | Not Specified | Not Specified | (6,3)-connected net with tartrate trianion complex. rsc.org | Ion exchange, molecular sieving |

| {[Cd₂(C₄H₄O₆)₂(H₂O)]·3H₂O}n | Not Specified | Not Specified | 3,3,4,4-connected, 4-nodal net. rsc.org | Guest molecule encapsulation |

These frameworks, built from cadmium and tartrate ligands, exhibit the necessary porosity and, in some cases, the chirality, that are foundational for advanced adsorption and separation materials. Further research into the activation of these frameworks and their interaction with various guest molecules will be critical to fully realize their potential in these technologies.

Piezoelectric Properties and Their Structural Basis

Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is a property exhibited by materials with a non-centrosymmetric crystal structure. This property is the basis for a wide range of applications, including sensors, actuators, and energy harvesting devices. In the context of Cadmium (R-(R,R))-tartrate, its potential for piezoelectricity is intrinsically linked to the chirality of the tartrate ligand.

The synthesis of a novel three-dimensional chiral cadmium-tartrate compound, {Cd₃(TTA)₃(H₂O)₂}n (where H₂TTA is tartaric acid), has been reported to crystallize in the orthorhombic space group P2₁2₁2₁. asianpubs.org This space group is non-centrosymmetric, which is a fundamental requirement for a material to exhibit piezoelectric behavior. The chirality of the tartaric acid ligand directs the formation of a crystal structure that lacks a center of inversion, thus allowing for the possibility of a net dipole moment change under mechanical strain.

While direct experimental measurements of the piezoelectric coefficients of Cadmium (R-(R,R))-tartrate are not widely available in the literature, the structural data strongly suggests its potential as a piezoelectric material. The piezoelectric effect in MOFs is a growing area of research, with studies on other chiral and non-centrosymmetric frameworks demonstrating promising results. For instance, other cadmium-based MOFs have been shown to exhibit piezoelectric and ferroelectric properties. rsc.org The piezoelectric response in these materials originates from the displacement of ions and the deformation of the coordination polyhedra within the crystal lattice when subjected to stress.

The structural parameters of the chiral cadmium-tartrate compound that point towards potential piezoelectricity are summarized in the table below.

| Property | Value/Description | Significance for Piezoelectricity |

| Compound | {Cd₃(TTA)₃(H₂O)₂}n | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ asianpubs.org | Non-centrosymmetric, a prerequisite for piezoelectricity. |

| Chirality | The use of chiral tartaric acid directs the formation of a non-centrosymmetric structure. asianpubs.org | Chirality is a key strategy for designing piezoelectric MOFs. |

| Structural Motif | Three-dimensional network with helical chains. asianpubs.org | The complex 3D structure can lead to significant dipole moment changes under strain. |

The investigation into the piezoelectric properties of Cadmium (R-(R,R))-tartrate and related chiral frameworks is a promising avenue for the development of new functional materials. The ability to design and synthesize materials with specific piezoelectric responses based on the choice of chiral organic linkers opens up possibilities for creating advanced sensors and energy-harvesting devices.

Theoretical and Computational Investigations of Cadmium R R*,r* Tartrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the ionic and covalent character of the Cd-O bonds. In similar cadmium complexes, such as those with porphyrin ligands, the metal-ligand bonds have been shown to possess a significant ionic character. nih.govresearchgate.net DFT can also be used to analyze the molecular orbitals, providing a detailed picture of the electronic distribution and the frontier orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and electronic properties of the compound.

A DFT study on metal-free tetrabenzoporphyrin and its complexes with zinc and cadmium showed that the geometrical structure of the cadmium complex possesses D4h symmetry. nih.govresearchgate.net While Cadmium (R-(R,R))-tartrate has a different, chiral structure, DFT remains a powerful tool for determining its precise molecular geometry.

Molecular Dynamics Simulations for Structural Dynamics and Stability

While specific MD studies on Cadmium (R-(R,R))-tartrate are not abundant in the literature, simulations of similar systems, such as cadmium carboxylate complexes in solution, have been performed. These studies have shown that the structure of cadmium complexes can be highly dependent on the solvent, with polymeric structures being favored in non-polar solvents. rsc.org MD simulations could be used to investigate the influence of different solvents on the structure of Cadmium (R-(R,R))-tartrate, which is crucial for understanding its formation and crystallization processes.

Furthermore, MD simulations can be used to study the interaction of the complex with its environment, such as its hydration in aqueous solutions. Understanding the hydration shell around the cadmium ions and the tartrate ligands is important for predicting the compound's solubility and behavior in biological systems.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, CD)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For a chiral compound like Cadmium (R-(R,R))-tartrate, the prediction of chiroptical spectra, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is of particular interest.

Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption (UV-Vis) and ECD spectra. nih.govnih.gov By simulating these spectra, researchers can assign the observed electronic transitions to specific molecular orbitals. nih.gov For chiral metal complexes, the combination of experimental and theoretical VCD and ECD spectra is a powerful approach for determining the absolute configuration and conformational preferences of the molecule in solution. nih.govnih.gov

DFT calculations can also be used to predict infrared (IR) and VCD spectra. nih.govnih.gov The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the structure of the complex and to understand the vibrational modes associated with different functional groups. A good agreement between experimental and simulated spectra provides strong evidence for the proposed molecular structure. nih.gov

| Spectroscopic Technique | Predicted Properties | Computational Method |

| Infrared (IR) | Vibrational frequencies and intensities | DFT |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | DFT |

| Ultraviolet-Visible (UV-Vis) | Electronic absorption wavelengths and intensities | TD-DFT |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | TD-DFT |

Quantum Chemical Calculations of Non-linear Optical Properties (e.g., Hyperpolarizability)

Quantum chemical calculations are essential for predicting the non-linear optical (NLO) properties of materials. The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG).

For Cadmium (R-(R,R))-tartrate, which crystallizes in a non-centrosymmetric space group, the prediction of its NLO properties is highly relevant. Quantum chemical methods, such as DFT, can be used to calculate the static and frequency-dependent hyperpolarizability of the molecule. nih.gov These calculations can help in understanding the origin of the NLO response by analyzing the contributions from different electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). nih.gov

Studies on other metal complexes have shown that the introduction of a metal center can significantly enhance the NLO properties of the ligands. nih.gov The calculated hyperpolarizability values can be used to estimate the macroscopic NLO susceptibility of the crystal, providing a theoretical basis for its potential applications in optoelectronics and photonics. Research has also focused on partitioning the hyperpolarizability into atomic and charge-transfer contributions to better understand the structure-property relationships in NLO materials. acs.org

Thermodynamic and Kinetic Modeling of Formation and Decomposition Pathways

Thermodynamic and kinetic modeling can provide valuable information about the formation and decomposition of Cadmium (R-(R,R))-tartrate. These models can help in optimizing the synthesis conditions and in understanding the thermal stability of the compound.

Thermodynamic calculations, often based on DFT, can be used to determine the enthalpy and Gibbs free energy of formation for the complex. This information is crucial for predicting the spontaneity of the reaction between cadmium salts and tartaric acid. By comparing the energies of different possible structures, the most stable isomer can be identified.

Kinetic modeling can be used to investigate the mechanism and rate of the thermal decomposition of Cadmium (R-(R,R))-tartrate. researchgate.net Ab initio molecular dynamics simulations can be employed to track the decomposition trajectory at high temperatures, identifying the initial bond-breaking events and the subsequent reaction pathways. nih.gov Studies on the thermal decomposition of other metal carboxylates have shown that the final products are often metal oxides. researchgate.net Understanding the decomposition mechanism is important for determining the material's thermal stability and for potential applications in the synthesis of nanomaterials.

| Modeling Type | Investigated Processes | Key Parameters |

| Thermodynamic Modeling | Formation of the complex | Enthalpy of formation, Gibbs free energy |

| Kinetic Modeling | Thermal decomposition | Activation energy, reaction rates, decomposition products |

Environmental Chemical Behavior of Cadmium R R*,r* Tartrate

Complexation in Aqueous and Soil Environments

In aqueous systems and soil solutions, cadmium (Cd²⁺) can form complexes with various inorganic and organic ligands. Tartaric acid, a naturally occurring dicarboxylic acid found in some plants and their root exudates, can act as a ligand, forming soluble complexes with cadmium. The stereoisomer (R-(R,R))-tartrate, also known as L-tartrate, is one of the common forms.

It is important to note that the speciation of cadmium in soil solutions is complex, with the free metal ion (Cd²⁺) often being a significant fraction. nih.gov The formation of cadmium-tartrate complexes would be in competition with other inorganic ligands like chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻), as well as with dissolved organic matter. nih.govepa.gov Computer models like GEO-CHEM-PC have been used to predict cadmium speciation in soil solutions, highlighting the importance of various anions in controlling the concentration of free Cd²⁺. nih.gov

| Complex Species | log β |

| [Cd(1-MeIm)(Tart)] | 4.5 |

| [Cd(1-MeIm)(Tart)₂]²⁻ | 4.4 |

| [Cd(1-MeIm)₂(Tart)₂]²⁻ | 6.0 |

| [Cd(1-MeIm)₃(Tart)] | 6.0 |

| Source: Mohamed, G.B., 1984. researchgate.net |

Influence on Cadmium Mobility and Speciation in Environmental Matrices

The formation of soluble Cadmium (R-(R,R))-tartrate complexes can significantly enhance the mobility of cadmium in the environment. Cadmium is generally considered one of the more mobile heavy metals, and its ability to form water-soluble complexes with anions and dissolved organic matter contributes to this mobility. epa.gov

In soil environments, the mobility of cadmium is influenced by adsorption-desorption processes on soil particles. neptjournal.com The presence of tartrate can compete with soil sorption sites, leading to an increase in the concentration of cadmium in the soil solution and facilitating its transport. This is particularly relevant in the rhizosphere, the soil region directly influenced by root secretions, where organic acids like tartrate can be present.

The speciation of cadmium, which is the distribution of its various chemical forms, is a critical factor in determining its mobility and bioavailability. The formation of Cadmium (R-(R,R))-tartrate complexes shifts the speciation away from the free Cd²⁺ ion and simple inorganic complexes towards more mobile organic forms. In paddy fields, for instance, the ratios of different cadmium species can vary between soil layers, influencing its uptake by crops. frontiersin.org The presence of organic ligands like tartrate can alter these ratios, potentially increasing the risk of cadmium leaching into groundwater or uptake by plants.

Table 2: Factors Influencing Cadmium Mobility and Speciation in the Presence of Organic Ligands like Tartrate

| Environmental Matrix | Influencing Factor | Effect on Cadmium | Research Findings |

| Soil Solution | pH | Increased acidity can enhance the dissolution of Cd-bearing minerals and increase the concentration of free Cd²⁺ available for complexation. | Application of phosphate (B84403) fertilizer decreased soil solution pH and increased the levels of heavy metals in the soil solution. nih.gov |

| Dissolved Organic Carbon (DOC) | Formation of soluble organo-Cd complexes increases cadmium mobility. | In some soil solutions, organo-Cd complexes were found to be present, although in minor amounts compared to inorganic complexes. osti.gov | |

| Rhizosphere | Root Exudates (e.g., tartaric acid) | Increased solubilization of cadmium from soil minerals and formation of mobile Cd-organic acid complexes. | The presence of tartaric acid can enhance the mobility of cadmium in the soil. |

| Contaminated Soils | Competitive Adsorption | Other ions can compete with cadmium for binding sites on soil particles, influencing its mobility. | The mobility of cadmium can be affected by the presence of other heavy metals competing for the same adsorption sites. nih.gov |

| This table is a summary of general findings on cadmium behavior in the presence of organic ligands and is not specific to Cadmium (R-(R,R))-tartrate due to a lack of specific data. |

Interactions with Naturally Occurring Organic Matter and Other Ligands

Naturally occurring organic matter (NOM), such as humic and fulvic acids, plays a crucial role in the environmental chemistry of heavy metals. These complex macromolecules possess numerous functional groups that can bind with metal ions, including cadmium. The interaction between Cadmium (R-(R,R))-tartrate and NOM is likely to be competitive.

In soils with significant organic content, NOM can either enhance or reduce cadmium mobility. Soluble NOM can form mobile complexes with cadmium, similar to the effect of tartrate. Conversely, solid-phase NOM can act as a sorbent, binding cadmium and reducing its mobility. Studies have shown that lead (Pb) can compete with cadmium for adsorption sites on the surface of soil organic matter, particularly on carboxyl and hydroxyl functional groups. nih.gov This suggests that in a complex environmental system, the presence of various metal ions and organic ligands leads to competitive interactions that determine the ultimate fate of cadmium.

The presence of other ligands, both inorganic and organic, will also influence the stability and prevalence of the Cadmium (R-(R,R))-tartrate complex. In a study involving cadmium, tartrate, and nicotinamide (B372718), it was observed that cadmium preferentially formed a complex with nicotinamide over tartrate, indicating that the relative stability of different complexes dictates the final speciation. osti.gov Therefore, in natural environments with a diverse mixture of potential ligands, the formation and persistence of Cadmium (R-(R,R))-tartrate will depend on the concentrations and binding affinities of all competing species.

Q & A

Basic Research Questions

What are the standard synthesis methods for Cadmium (R-(R,R))-tartrate crystals, and how do experimental parameters influence crystal purity?** Cadmium (R-(R*,R*))-tartrate crystals are synthesized via gel growth techniques, where parameters like pH, gel density, and reactant concentrations (e.g., cadmium nitrate and tartaric acid) critically affect crystal morphology and purity. For example, mixed cobalt-cadmium tartrate crystals grown in silica gel at controlled pH (4.75–7.5) yield spherulitic structures with defined stoichiometry, validated by EDAX analysis . Key steps include:

- Adjusting gel pH to stabilize metal-ligand complexes.

- Optimizing reactant molar ratios to avoid co-precipitation of impurities.

- Characterizing crystals via FTIR, XRD, and thermal analysis to confirm structural integrity .